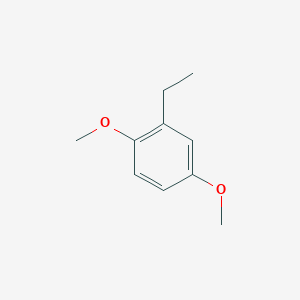

2-Ethyl-1,4-dimethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

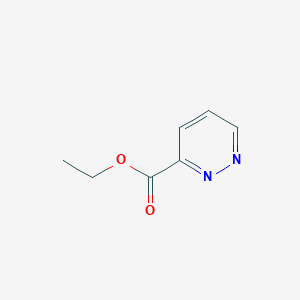

2-Ethyl-1,4-dimethoxybenzene is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Intermediates

2-Ethyl-1,4-dimethoxybenzene serves as a precursor or intermediate in various chemical syntheses. For example, it has been utilized in the preparation of medical intermediate molecules such as 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which is significant in the treatment of psychotic and schizophrenic psychosis. This synthesis involves a series of chemical reactions starting from 1,4-dimethoxybenzene, demonstrating the compound's utility in producing complex therapeutic agents (Z. Zhimin, 2003).

Material Science and Battery Technology

In the realm of material science, particularly in battery technology, derivatives of 1,4-dimethoxybenzene, similar in structure to this compound, have been explored for their potential applications. For instance, a compound synthesized from 1,4-dimethoxybenzene, 4-tertbutyl-1,2-dimethoxybenzene (TDB), has been tested as a redox shuttle for overcharge protection in lithium batteries. This demonstrates the compound's role in enhancing the safety and efficiency of energy storage systems (Jinkui Feng et al., 2007).

Organic Chemistry and Catalysis

In organic chemistry, this compound-related compounds have been employed as key intermediates in various catalytic processes and synthetic pathways. For instance, the oxidation of fused 1,4-dimethoxybenzenes to quinones using novel methods demonstrates the compound's versatility in organic synthesis and potential in developing new catalytic processes (D. W. Kim et al., 2001).

Environmental Science

In environmental science, derivatives of 1,4-dimethoxybenzene have been studied for their degradation pathways, which is crucial for understanding their behavior and impact in the environment. Research on the degradation pathway of compounds like 2,5-di-tert-butyl-1,4-dimethoxybenzene at high potentials provides insights into the stability and breakdown of such compounds in ecological systems (Zonghai Chen & K. Amine, 2007).

Mechanism of Action

Target of Action

2-Ethyl-1,4-dimethoxybenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are likely to be the same as those of benzene and its derivatives, which typically interact with electrophiles in electrophilic aromatic substitution reactions .

Mode of Action

The mode of action of this compound is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to participate in various biochemical pathways, particularly those involving electrophilic aromatic substitution .

Result of Action

For example, benzene and its derivatives are known to interact with electrophiles, leading to the formation of substituted benzene rings .

Properties

IUPAC Name |

2-ethyl-1,4-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCWRYUYQRBPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343777 |

Source

|

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-08-2 |

Source

|

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)